10,11-Dihydro-2-chloro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid
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Overview
Description
10,11-Dihydro-2-chloro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid is a compound of significant interest in the field of medicinal chemistry. It belongs to the class of nonsteroidal anti-inflammatory agents and has been studied for its potential therapeutic applications .
Preparation Methods
The synthesis of 10,11-Dihydro-2-chloro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid involves several steps. One common synthetic route includes the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes . This reaction is typically carried out under basic conditions and can be facilitated by microwave irradiation to reduce reaction time . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
10,11-Dihydro-2-chloro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: Halogenation and other substitution reactions are common, where halogen atoms can be introduced or replaced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 10,11-Dihydro-2-chloro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid involves its interaction with specific molecular targets. It is believed to inhibit the activity of cyclooxygenase enzymes, which play a key role in the inflammatory process. By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
10,11-Dihydro-2-chloro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid can be compared with other similar compounds, such as:
Carbamazepine: An anticonvulsant and mood-stabilizing drug with a similar dibenz(b,f)azepine structure.
Clomipramine: An antidepressant with a tricyclic structure similar to that of this compound.
Imipramine: Another tricyclic antidepressant with structural similarities.
The uniqueness of this compound lies in its specific chemical modifications, which confer distinct pharmacological properties and potential therapeutic applications .
Properties
CAS No. |
109790-29-6 |
---|---|
Molecular Formula |
C16H12ClNO4 |
Molecular Weight |
317.72 g/mol |
IUPAC Name |
2-(8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-3-yl)propanoic acid |
InChI |
InChI=1S/C16H12ClNO4/c1-8(16(20)21)9-2-4-14-12(6-9)18-15(19)11-7-10(17)3-5-13(11)22-14/h2-8H,1H3,(H,18,19)(H,20,21) |
InChI Key |
NVFWVQBUTMXBIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC3=C(C=C(C=C3)Cl)C(=O)N2)C(=O)O |
Origin of Product |
United States |
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